Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate
Description
Historical Development of Dihydropyridine Research
The study of dihydropyridines began with Arthur Hantzsch’s 1881 synthesis of 1,4-dihydropyridines via the condensation of aldehydes, β-keto esters, and ammonia. Early research focused on symmetrical derivatives, but the discovery of calcium channel-blocking properties in the 1960s spurred interest in structural diversification. First-generation dihydropyridines like nicardipine exhibited short half-lives and adverse effects, prompting the development of sustained-release formulations (second generation) and pharmacodynamically optimized analogs (third generation). The fourth generation, including highly lipophilic derivatives like lercanidipine, prioritized tissue selectivity and reduced side-effect profiles. Parallel advancements in synthetic methodologies, such as microwave-assisted Hantzsch reactions and regioselective alkylation techniques, expanded access to non-symmetrical dihydropyridines.
Classification of Dihydropyridine Regioisomers
Dihydropyridines exist as regioisomers differentiated by the position of unsaturation and substituents:
The 1,2-DHP regioisomer, exemplified by methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate, is less common due to thermodynamic preferences favoring 1,4-DHP formation. Recent strategies employ conjugated ligands or transition-metal catalysis to stabilize 1,2-DHP configurations. For instance, aluminum-supported complexes enable selective 1,3-dihydropyridinate formation, demonstrating the role of metal-ligand interactions in regiochemical control.
Significance of 2-Oxo-Dihydropyridine Derivatives in Medicinal Chemistry
2-Oxo-dihydropyridines are prized for their dual functionality: the keto group enhances hydrogen-bonding capacity, while the dihydropyridine core permits redox modulation. This compound (C₁₃H₁₁NO₃, MW 229.23 g/mol) exemplifies this class, with a methyl ester at C3 and phenyl group at C6 contributing to steric and electronic diversity. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₁NO₃ |
| IUPAC name | methyl 2-oxo-6-phenyl-1H-pyridine-3-carboxylate |
| SMILES | COC(=O)C1=CC=C(NC1=O)C2=CC=CC=C2 |
| Topological polar surface area | 66.4 Ų |
These derivatives serve as intermediates in synthesizing kinase inhibitors and antibacterial agents, leveraging their ability to undergo cyclocondensation or Michael additions. For example, reactions with malononitrile derivatives yield polyfunctional pyridines with potential bioactivity.
Research Context and Contemporary Applications
Current research focuses on regioselective functionalization and computational modeling to predict reactivity. A 2019 study demonstrated the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives via heterocyclization of Meldrum’s acid derivatives with cyanothioacetamide, achieving yields >70% under mild conditions. Additionally, alkyl triflates enable C-alkylation of 1,2-DHPs, introducing quaternary centers with >90% diastereoselectivity. Such methods are critical for constructing adjacent tetrasubstituted carbons in piperidine-based therapeutics.
Emerging applications extend beyond cardiovascular medicine, exploring antiviral and anticancer potentials. The phenyl group in this compound may enhance binding to hydrophobic enzyme pockets, a hypothesis supported by molecular docking studies.
Properties
IUPAC Name |
methyl 2-oxo-6-phenyl-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-11(14-12(10)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLJEDHEHVKHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(NC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate typically involves the condensation of an appropriate aldehyde with a β-keto ester in the presence of ammonia or an amine. The reaction is carried out under reflux conditions, often in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine or pyridine derivatives.
Scientific Research Applications
Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The physicochemical properties of dihydropyridine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Reactivity and Bioactivity
- Hydroxyl and Benzoyl Groups: Compound 7 () contains a 2-hydroxybenzoyl substituent, which facilitates decarboxylation reactions due to hydrogen bonding and resonance stabilization .
- Trifluoromethyl (CF₃) : ETFPMOC () demonstrates enhanced metabolic stability and bioavailability due to the electron-withdrawing CF₃ group, making it valuable in agrochemical applications. The phenyl group in the target compound offers π-π stacking interactions but lacks the electronic effects of CF₃ .
- Thiophene and Pyrazole Moieties: Ethyl-1-amino-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylate () exhibits potent anticancer activity (IC₅₀ = 0.28–0.36 µmol/L). The thiophene and pyrazole groups likely enhance binding to biological targets, a feature absent in the phenyl-substituted target compound .
Biological Activity
Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate (CAS No. 125031-47-2) is a compound belonging to the class of dihydropyridines, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H11NO3
- Molecular Weight : 229.23 g/mol
- Structure : The compound features a dihydropyridine ring with a phenyl group and a carboxylate moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that this compound displays activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate inhibitory |
| Pseudomonas aeruginosa | Variable activity |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that this compound inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest.
Case Study Example :
A study by Venepally et al. (2021) synthesized several heterocyclic derivatives and found that certain compounds exhibited significant antiproliferative effects on glioma cell lines (C6 rat) at concentrations as low as 10 µM. Methyl 2-oxo-6-phenyl derivatives were among those showing promising results in enhancing anticancer activity when combined with fatty acid moieties .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented. Compounds in this category have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models, suggesting a potential role in treating inflammatory diseases.
The biological activities of methyl 2-oxo-6-phenyl derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Signaling Modulation : They can alter signaling pathways related to apoptosis and inflammation.
- Interaction with DNA/RNA : Some studies suggest that these compounds can intercalate with nucleic acids, disrupting replication processes.
Q & A
Q. Methodological Insight :
- Reaction Optimization : Use thin-layer chromatography (TLC) and HPLC to monitor intermediate purity.
- Yield Enhancement : Microwave-assisted synthesis reduces reaction time and improves efficiency (e.g., 30% yield increase under 100°C, 30 min) .
Q. Table 1: Synthesis Optimization Parameters
| Step | Temperature (°C) | Catalyst/Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bromination | 25–30 | NBS (1.2 eq) | 65–75 | 95 |
| Phenyl Substitution | 80–100 | Pd(PPh₃)₄ (5 mol%) | 50–60 | 90 |
How can crystallographic data resolve structural ambiguities in this compound?
Advanced Research Question
X-ray crystallography is essential for confirming molecular conformation and hydrogen-bonding networks:
- Software Tools : SHELXL (for refinement) and ORTEP-III (for visualization) validate bond lengths, angles, and torsion angles .
- Ring Puckering Analysis : Use Cremer-Pople parameters to quantify non-planarity of the dihydropyridine ring. For example, puckering amplitude (θ) and phase angle (φ) derived from atomic coordinates resolve conformational flexibility .
Q. Methodological Insight :
- Data Sources : Cross-reference with the Cambridge Structural Database (CSD) to compare bond metrics (e.g., C=O bond: 1.21 Å vs. CSD average 1.23 Å) .
- Validation : R-factor < 0.05 and residual electron density < 0.3 eÅ⁻³ ensure model reliability .
What mechanistic insights explain the biological activity of this compound?
Advanced Research Question
The compound’s bioactivity arises from its interaction with enzymes and receptors:
- Hydrogen Bonding : The carbonyl and carboxylate groups form hydrogen bonds with catalytic residues (e.g., in bacterial enoyl-ACP reductase), disrupting cell wall synthesis .
- Phenyl Group Role : Enhances lipophilicity, improving membrane permeability. Comparative studies show a 2–3× increase in antimicrobial activity compared to non-phenyl analogs .
Q. Methodological Insight :
- Docking Studies : Use AutoDock Vina to simulate binding affinities (ΔG ≈ -8.5 kcal/mol) .
- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., IC₅₀ = 1.2 µM for E. coli FabI) .
How should researchers address contradictions in spectroscopic vs. crystallographic data for this compound?
Advanced Research Question
Discrepancies may arise in ring conformation or substituent orientation:
- NMR vs. X-ray Data : NMR may suggest dynamic puckering, while crystallography captures a static conformation. Variable-temperature NMR (VT-NMR) can reconcile this by identifying fluxional behavior .
- Electron Density Maps : Use SHELXL’s difference maps to detect disordered phenyl group orientations, refining occupancy ratios .
Q. Methodological Insight :
- Multi-Technique Validation : Combine 2D-NMR (COSY, NOESY) with DFT calculations to model energetically favorable conformations .
What structure-activity relationships (SAR) guide the design of analogs with enhanced efficacy?
Advanced Research Question
Key substituent effects include:
- Electron-Withdrawing Groups : Bromine at C6 increases electrophilicity, enhancing covalent binding to cysteine residues (e.g., 10× higher enzyme inhibition vs. methyl substituents) .
- Ester Flexibility : Ethyl esters (vs. methyl) improve solubility but reduce metabolic stability (t₁/₂: 2 h vs. 4 h in plasma) .
Q. Table 2: SAR Comparison of Derivatives
| Substituent (C6) | LogP | IC₅₀ (µM, Antimicrobial) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Phenyl | 2.1 | 0.8 | 3.5 |
| Bromine | 1.8 | 0.5 | 2.0 |
| Methyl | 1.2 | 5.2 | 4.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
